molecular formula C₂₇H₃₂ClNO₁₀ B1152833 rac 13-Dihydrodaunomycin Hydrochloride

rac 13-Dihydrodaunomycin Hydrochloride

Cat. No.: B1152833
M. Wt: 566
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification Within the Anthracycline Family

The anthracycline family constitutes a class of polyketide-derived antibiotics characterized by their tetracyclic quinone structures and distinctive glycosidic linkages to amino sugars. These compounds represent one of the most successful classes of natural products in modern medicine, with their discovery fundamentally transforming cancer treatment approaches. Anthracyclines are distinguished by their common structural framework consisting of a tetracenequinone chromophore attached to an aminosugar moiety through a glycosidic bond. The basic anthracycline structure features four fused rings designated as the A, B, C, and D rings, with the quinone functionality residing in rings B and C, while the aminosugar component typically attaches at the C-7 position of the aglycone.

Within this structural framework, this compound occupies a unique position as a reduced derivative of daunorubicin, incorporating specific modifications that alter its chemical and biological properties. The compound maintains the essential anthracycline characteristics including the tetracyclic backbone, the glycosidic linkage to daunosamine, and the planar aromatic system necessary for deoxyribonucleic acid intercalation. However, the reduction at the C-13 position introduces a hydroxyl group that significantly modifies the compound's three-dimensional structure and electronic properties. This structural modification places the compound within the subset of dihydroanthracyclines, which represent important metabolites and synthetic intermediates in anthracycline biochemistry.

Structural Feature rac 13-Dihydrodaunomycin Daunorubicin Structural Significance
Tetracyclic backbone Present Present Core anthracycline structure
C-13 substitution Hydroxyl group Ketone group Primary structural difference
Aminosugar component Daunosamine Daunosamine Glycosidic linkage maintained
Molecular weight 529.5 g/mol 527.5 g/mol Slight increase due to reduction
Aromatic system Modified Standard Altered electronic properties

The chemical classification of anthracyclines extends beyond simple structural considerations to encompass their biosynthetic origins and mechanisms of action. These compounds are classified as type II polyketides, indicating their formation through the action of type II polyketide synthases that generate aromatic polyketide backbones. The subsequent modifications, including glycosylation, methylation, and hydroxylation reactions, create the diverse array of anthracycline structures observed in nature. rac 13-Dihydrodaunomycin represents one such modification pathway, where enzymatic reduction of the parent daunorubicin molecule generates a structurally distinct compound with altered biological properties.

Historical Context of Daunorubicin Derivatives in Antibiotic Research

The historical development of daunorubicin derivatives represents a fascinating chapter in natural product discovery and pharmaceutical development, beginning with the isolation of the parent compound from Streptomyces peucetius in the early 1960s. The discovery of daunorubicin emerged from systematic screening programs designed to identify new antibiotics with antitumor activity, representing a paradigm shift from traditional antibacterial research toward anticancer drug development. The initial isolation work, conducted by A. Di Marco and colleagues, identified a red-pigmented compound with remarkable cytotoxic properties against various cancer cell lines.

The characterization of daunorubicin's structure revealed a novel chemical framework that differed significantly from previously known antibiotics, leading to intensive chemical investigations aimed at understanding structure-activity relationships within this new compound class. These early studies established the importance of the tetracyclic quinone system and the attached aminosugar in determining biological activity, while also revealing the potential for structural modifications to enhance therapeutic properties. The systematic exploration of daunorubicin analogs and derivatives became a major research focus, driven by the compound's promising antitumor activity coupled with significant cardiotoxic side effects that limited clinical utility.

Year Milestone Research Group Significance
1960 Research agreement signed Farmitalia-Istituto Nazionale Tumori Pioneering translational research program
Early 1960s Daunorubicin discovery A. Di Marco et al. First anthracycline antibiotic identified
1963 Streptomyces peucetius classification Grein et al. Source organism formally described
1969 Doxorubicin development Arcamone et al. Major structural derivative developed
1970s-1980s Analog development Multiple research groups Extensive structure-activity studies

The development of 13-dihydrodaunomycin and related derivatives emerged from efforts to understand the metabolic fate of daunorubicin and to identify compounds with improved therapeutic indices. Research into the reduction products of daunorubicin revealed that 13-dihydrodaunomycin represented a major metabolite formed through enzymatic reduction processes, leading to detailed investigations of its structural and biological properties. These studies contributed significantly to understanding anthracycline metabolism and provided insights into the relationship between chemical structure and DNA binding affinity.

The historical context of anthracycline research also encompasses the development of sophisticated analytical and computational methods for studying these complex molecules. Early crystallographic studies of daunorubicin-deoxyribonucleic acid complexes provided fundamental insights into intercalation mechanisms, while subsequent computational studies using molecular dynamics simulations allowed detailed investigation of binding energetics and conformational effects. The application of these advanced techniques to 13-dihydrodaunomycin and other derivatives has contributed to a comprehensive understanding of anthracycline-deoxyribonucleic acid interactions and has informed rational drug design approaches within this important antibiotic family.

Properties

Molecular Formula

C₂₇H₃₂ClNO₁₀

Molecular Weight

566

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac 13-Dihydrodaunomycin Hydrochloride with structurally and functionally related anthracyclines:

Compound Name CAS Number (if available) Structural Feature at C-13 TLC Rf Value HPLC Retention Time (min) Substrate for DoxA Enzyme Primary Application/Activity
rac 13-Dihydrodaunomycin HCl N/A Hydroxyl (-OH) 0.39 10.6 Yes Biosynthetic intermediate
Daunomycin (Daunorubicin) 20830-81-3 Ketone (=O) 0.56 13.3 Yes Antineoplastic agent
Doxorubicin 23214-92-8 Hydroxyl (-OH) 0.36 8.4 No (product of DoxA activity) Chemotherapy (broad-spectrum)
Carminomycin 59399-30-1 Ketone (=O) 0.86 18.3 No Experimental antitumor agent
13-Dihydrocarminomycin (13-DHC) N/A Hydroxyl (-OH) 0.70 15.8 No Research compound

Key Observations:

Structural Differentiation: The hydroxyl group at C-13 in 13-DHD increases its polarity compared to daunomycin (ketone at C-13), as evidenced by lower TLC Rf values (0.39 vs. 0.56) and shorter HPLC retention times (10.6 min vs. 13.3 min) .

Enzymatic Specificity: The DoxA enzyme in Streptomyces spp.

Biological Relevance: While doxorubicin is a frontline chemotherapeutic, 13-DHD’s primary role lies in biosynthesis pathways rather than direct clinical use. Its reduced form may influence metabolic stability and toxicity profiles compared to non-hydrogenated analogs.

Research Findings and Implications

Bioconversion Pathways: In Streptomyces lividans, 13-DHD is generated via reduction of daunomycin and subsequently converted to doxorubicin by DoxA. This positions 13-DHD as a critical intermediate in microbial anthracycline production .

Analytical Differentiation : The distinct TLC and HPLC profiles of 13-DHD enable precise identification in complex mixtures, aiding quality control during antibiotic synthesis .

Preparation Methods

Sodium Borohydride-Mediated Reduction

A foundational method involves treating daunorubicin with sodium borohydride (NaBH₄) in methanol at 0–5°C. The ketone at C-13 undergoes reduction to a secondary alcohol, yielding rac-13-dihydrodaunorubicin. The reaction proceeds via nucleophilic attack by hydride ions, generating a racemic mixture due to the lack of stereochemical control. Subsequent acidification with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt.

Key Parameters:

  • Solvent: Methanol or ethanol

  • Temperature: 0–5°C (prevents over-reduction of other functional groups)

  • Yield: ~60–70% (estimated from analogous reductions of anthracyclines)

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (H₂) pressure (1–3 atm) offer an alternative route. This method selectively reduces the C-13 ketone without affecting the anthraquinone core. However, competing hydrogenolysis of sugar moieties necessitates careful optimization.

Example Protocol:

  • Suspend daunorubicin (1 mmol) in tetrahydrofuran (THF).

  • Add 10% Pd/C (0.1 g) and stir under H₂ at 25°C for 12 hours.

  • Filter, concentrate, and treat with HCl to isolate the hydrochloride salt.

Biosynthetic Production via Engineered Streptomyces Strains

Recent advances in metabolic engineering enable the production of rac-13-dihydrodaunomycin through microbial fermentation. Streptomyces peucetius, the native producer of daunorubicin, has been genetically modified to accumulate 13-dihydro intermediates.

Pathway Engineering Strategies

The biosynthetic pathway for daunorubicin involves three stages:

  • Aglycone biosynthesis: Formation of ε-rhodomycinone from propionyl-CoA and malonyl-CoA.

  • Glycosylation: Attachment of l-daunosamine to ε-rhodomycinone.

  • Tailoring steps: Hydroxylation, methylation, and reduction by cytochrome P450 enzymes (e.g., DoxA).

To produce 13-dihydrodaunomycin, researchers disrupted dnrP (encoding a 15-methylesterase) and overexpressed rdmC (a methyltransferase) in S. peucetius strain MAG304. This modification diverts the pathway toward 13-dihydrodaunorubicin, which is subsequently extracted and converted to the hydrochloride salt.

Fermentation Conditions:

  • Medium: ISP-2 broth with 5% glucose

  • Duration: 7–10 days

  • Yield: 20–30 mg/L (reported for related intermediates)

Hydrochloride Salt Formation

The free base of rac-13-dihydrodaunomycin is converted to its hydrochloride salt to enhance solubility and stability.

Procedure:

  • Dissolve rac-13-dihydrodaunomycin (1 g) in warm ethanol (50 mL).

  • Add concentrated HCl (0.5 mL) dropwise under stirring.

  • Cool to 4°C to precipitate the hydrochloride salt.

  • Filter, wash with cold ethanol, and dry under vacuum.

Characterization Data:

  • Melting Point: 195–198°C (decomposes)

  • Solubility: >50 mg/mL in water

Analytical Characterization

Quality control of rac-13-dihydrodaunomycin hydrochloride relies on advanced spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Conditions:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (TFA) (30:70)

  • Retention Time: 8.2 minutes (distinct from daunorubicin at 10.1 minutes)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Signals (¹H NMR, D₂O):

  • C-13 CH₂OH: δ 4.12 (m, 2H)

  • Anthraquinone protons: δ 7.85–8.10 (m, 3H)

  • Daunosamine sugars: δ 5.30 (d, J = 4.0 Hz, 1H)

Comparative Analysis of Synthesis Routes

Method Yield Purity Cost Scalability
Chemical ReductionModerateHighLowIndustrial
Biosynthetic ProductionLowModerateHighLaboratory

Key Findings:

  • Chemical reduction offers higher scalability but requires rigorous purification to remove byproducts.

  • Biosynthetic methods are environmentally sustainable but limited by low titers and complex downstream processing .

Q & A

Q. What are the standard analytical methods for characterizing the purity and structural integrity of rac 13-Dihydrodaunomycin Hydrochloride?

To ensure purity and structural accuracy, researchers should employ a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. HPLC protocols, such as those outlined in USP pharmacopeial standards, involve comparing peak responses of the assay preparation against a reference standard under controlled chromatographic conditions . NMR analysis (e.g., 1^1H and 13^13C) can confirm stereochemical configuration and detect impurities. Quantification via UV-Vis spectroscopy at characteristic wavelengths (e.g., anthracycline-specific absorbance) is also recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

  • Mandatory use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Conducting experiments in fume hoods to minimize inhalation risks .
  • Adherence to institutional chemical hygiene plans, including training on emergency procedures (e.g., spill containment, first aid for exposure) .
  • Proper disposal via approved hazardous waste facilities, as the compound’s ecological impact (e.g., bioaccumulation potential) remains uncharacterized .

Q. How is this compound synthesized, and what parameters influence yield?

While specific synthesis pathways for this compound are not detailed in the provided evidence, analogous anthracycline derivatives typically involve:

  • Key steps : Glycosidation of daunomycinone with a protected sugar moiety, followed by hydrogenation at the C-13 position to generate the dihydro derivative .
  • Critical parameters : Temperature control (±2°C) during hydrogenation, pH stabilization to prevent degradation, and solvent selection (e.g., anhydrous dichloromethane) to optimize reaction efficiency .

Advanced Research Questions

Q. How can factorial design be applied to optimize the stereochemical resolution of this compound enantiomers?

A full factorial design (FFD) allows systematic evaluation of variables such as chiral stationary phases, mobile phase composition (e.g., acetonitrile:buffer ratios), and column temperature. By analyzing interactions between factors, researchers can identify optimal conditions for enantiomeric separation . For example, a 23^3 design (three factors at two levels) could reduce experimental runs while maximizing resolution data. Post-hoc ANOVA validates the significance of each parameter.

Q. What methodologies resolve contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic conversion to active metabolites in vivo) or tumor microenvironment factors (e.g., hypoxia). To address this:

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and metabolite profiling .
  • Use 3D tumor spheroid assays to bridge in vitro monolayer data with in vivo complexity .
  • Validate findings with isotopic tracing (e.g., 14^{14}C-labeled compound) to track biodistribution .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model degradation pathways, such as hydrolysis at acidic pH or thermal decomposition. Software like Gaussian or AMBER predicts activation energies for bond cleavage, guiding experimentalists to prioritize stability studies at critical conditions (e.g., pH 4–5 for anthracyclines) .

Q. What advanced techniques assess the environmental impact of this compound in aqueous systems?

Despite limited ecotoxicological data , researchers can:

  • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products in simulated wastewater.
  • Use microcosm studies with soil/water matrices to evaluate biodegradation half-lives.
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate bioaccumulation factors based on logP values and molecular weight.

Methodological Resources

  • Data Analysis : Follow ICH Q2(R1) guidelines for analytical method validation, including linearity, precision, and detection limits .
  • Experimental Design : Utilize software like Minitab or JMP for factorial design optimization and response surface modeling .
  • Theoretical Frameworks : Align hypotheses with reaction engineering principles (e.g., Arrhenius kinetics for stability studies) and stereoelectronic theory for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.